![molecular formula C18H20N6O4 B4307055 1-(2-hydroxyethyl)-3-(4-methoxyphenyl)-7,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4307055.png)
1-(2-hydroxyethyl)-3-(4-methoxyphenyl)-7,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
Overview
Description
1-(2-hydroxyethyl)-3-(4-methoxyphenyl)-7,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione is an organic compound with significant interest in various scientific fields due to its unique chemical structure and properties. This compound, belonging to the class of purine derivatives, possesses both hydrophilic and hydrophobic regions, allowing it to participate in diverse chemical reactions and biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-hydroxyethyl)-3-(4-methoxyphenyl)-7,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione typically involves multi-step organic synthesis techniques. A common approach includes the following steps:
Formation of the purine core: : Starting with commercially available purine precursors, the core structure is assembled through cyclization reactions.
Functional group modifications: : Introduction of the hydroxyethyl and methoxyphenyl groups is achieved through alkylation and aromatic substitution reactions.
Final adjustments: : The dimethyl groups and other specific modifications are introduced in the final steps using selective methylation and functional group protection/deprotection strategies.
Industrial Production Methods: Scaling up the synthesis for industrial production involves optimization of reaction conditions to ensure high yield and purity. Techniques like continuous flow synthesis and catalytic processes are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(2-hydroxyethyl)-3-(4-methoxyphenyl)-7,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione undergoes a variety of chemical reactions, including:
Oxidation: : Reacts with oxidizing agents to form corresponding oxides.
Reduction: : Can be reduced to its dihydro or fully reduced forms using suitable reducing agents.
Substitution: : Participates in nucleophilic and electrophilic substitution reactions, primarily at the aromatic ring and hydroxyethyl group.
Common Reagents and Conditions:
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substitution conditions: : Acidic or basic media, presence of catalysts like palladium or copper.
Major Products:
Oxidation products: : Oxides and related derivatives.
Reduction products: : Dihydro or fully reduced analogs.
Substitution products: : Varied functionalized derivatives depending on the specific substitution reaction.
Scientific Research Applications
1-(2-hydroxyethyl)-3-(4-methoxyphenyl)-7,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione finds application across numerous scientific domains:
Chemistry: : Used as a building block in organic synthesis for creating complex molecules.
Biology: : Investigated for its potential interactions with biological macromolecules and enzyme inhibition properties.
Medicine: : Explored for its therapeutic potential in treating diseases due to its bioactivity.
Industry: : Utilized in the manufacture of specialty chemicals and materials with advanced functionalities.
Mechanism of Action
The mechanism of action of 1-(2-hydroxyethyl)-3-(4-methoxyphenyl)-7,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione involves:
Molecular Targets: : The compound targets specific proteins and enzymes, modulating their activity.
Pathways: : Engages in cellular pathways that regulate metabolic processes, signal transduction, and gene expression.
Comparison with Similar Compounds
1-(2-hydroxyethyl)-3-(4-methoxyphenyl)-7,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione can be compared to other purine derivatives such as:
Adenine derivatives: : Known for their roles in nucleic acids and energy transfer.
Xanthine derivatives: : Include caffeine and theobromine, noted for their stimulant effects.
Triazine derivatives: : Commonly used in herbicides and dyes, showcasing varied reactivity.
List of Similar Compounds
Adenine
Guanine
Theobromine
Caffeine
Melamine
And there you have it, a comprehensive overview of our star compound. This molecule certainly packs a punch in terms of versatility and potential. How does it make you feel exploring these intricate layers of chemistry?
Properties
IUPAC Name |
1-(2-hydroxyethyl)-3-(4-methoxyphenyl)-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O4/c1-21-15-14(16(26)22(2)18(21)27)23-10-13(11-4-6-12(28-3)7-5-11)20-24(8-9-25)17(23)19-15/h4-7,25H,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVKYNHDDKQCYJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CC(=NN(C3=N2)CCO)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(2-CHLOROBENZOYL)AMINO]-1,2,5-OXADIAZOL-3-YL}-1-ADAMANTANECARBOXAMIDE](/img/structure/B4306973.png)
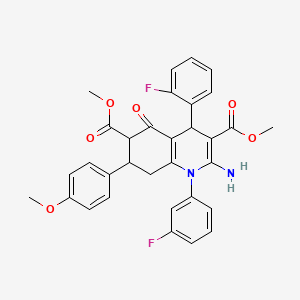
![ETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-6-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE](/img/structure/B4306990.png)
![Ethyl 4-(1,3-benzodioxol-5-yl)-6-{[(4-methoxyphenyl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4306996.png)
![ETHYL 4-(1,3-BENZODIOXOL-5-YL)-6-{[(2,5-DICHLOROPHENYL)SULFANYL]METHYL}-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE](/img/structure/B4307001.png)
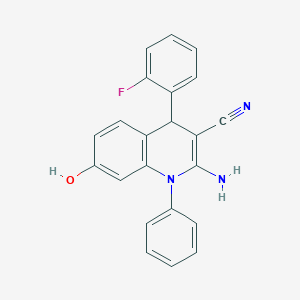
![2-{4-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDYL]PIPERAZINO}ETHYL N-[4-(TRIFLUOROMETHYL)BENZOYL]CARBAMATE](/img/structure/B4307030.png)
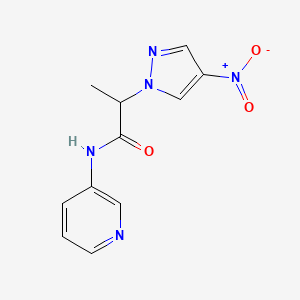
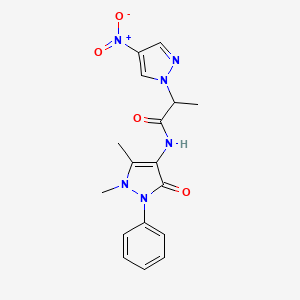
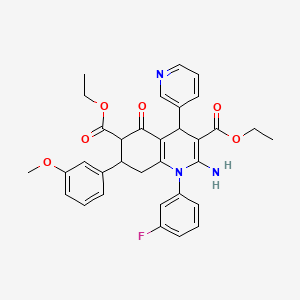
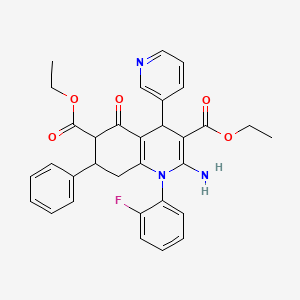
![1-(ADAMANTAN-1-YL)-4-[7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]PIPERAZINE](/img/structure/B4307061.png)
![[4-(1-ADAMANTYL)PIPERAZINO][5-(1,3-BENZODIOXOL-5-YL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE](/img/structure/B4307073.png)
![1-[4-(1-adamantyl)piperazino]-2-(3-nitro-1H-1,2,4-triazol-1-yl)-1-ethanone](/img/structure/B4307085.png)
